Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-
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Overview
Description
Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- is a specialized organosilicon compound with the molecular formula C17H25IOSi . This compound is characterized by the presence of an iodine atom, a methoxy group, and a hexynyl chain attached to a trimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- typically involves the coupling of an iodinated aromatic compound with a hexynylsilane derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps like purification through column chromatography and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted silanes, deiodinated compounds, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor for radiolabeled compounds in imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the trimethylsilane moiety play crucial roles in its reactivity. The compound can act as a Lewis acid catalyst and a reducing agent in many organic reactions .
Comparison with Similar Compounds
Similar Compounds
Silane, (4-methoxyphenyl)trimethyl-: This compound lacks the iodine and hexynyl groups, making it less reactive in certain types of reactions.
Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexenyl]trimethyl-: This compound has a hexenyl group instead of a hexynyl group, which affects its reactivity and applications.
Uniqueness
Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl- is unique due to the presence of both an iodine atom and a hexynyl chain, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
168132-21-6 |
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Molecular Formula |
C17H25IOSi |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-(2-iodo-5-methoxy-4-methylphenyl)hex-2-ynyl-trimethylsilane |
InChI |
InChI=1S/C17H25IOSi/c1-14-12-16(18)15(13-17(14)19-2)10-8-6-7-9-11-20(3,4)5/h12-13H,6,8,10-11H2,1-5H3 |
InChI Key |
OGWJUQJIBKFLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CCCC#CC[Si](C)(C)C)I |
Origin of Product |
United States |
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